methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride
Description
Methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazole core. Its molecular formula is C₁₀H₂₀ClNO₂ with a molecular weight of 221.73 g/mol . The structure includes a methyl ester group at position 3, an aminomethyl substituent at position 2, and a hydrochloride salt form, enhancing its solubility and stability for pharmaceutical applications. Key identifiers include MDL number MFCD09951905 and CAS registry number (implicit in ).
This compound is synthesized via multi-step reactions, often involving intermediates like oxime derivatives. For example, hydroxylamine hydrochloride and sodium carbonate are used to prepare oxime intermediates from aldehyde precursors, a method analogous to the synthesis of related pyrrolo-pyrazole derivatives .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-6(5-10)11-12-4-2-3-7(8)12;/h2-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLSQGLHWXDSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2N=C1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride typically involves the cyclocondensation of acetylenic ketones with hydrazines. This reaction is carried out in ethanol, leading to the formation of regioisomeric pyrazoles . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and solvents that can be recycled is also common to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolo-pyrazole derivatives, which are structurally diverse due to variations in substituents and salt forms. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Research Implications
The structural versatility of pyrrolo-pyrazole derivatives enables diverse applications:
Biological Activity
Methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride (CAS Number: 2375269-88-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 195.22 g/mol |
| CAS Number | 2375269-88-6 |
| Appearance | White to off-white powder |
The compound features a pyrrolo[1,2-b]pyrazole core structure, which is critical for its biological activity. The presence of the aminomethyl group enhances its reactivity and potential interactions with biological targets.
Methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride exhibits various mechanisms of action depending on the biological context. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Antiviral Activity : Preliminary studies suggest it may exhibit inhibitory effects against HIV-1 replication, although it does not fit into the main classes of anti-HIV drugs, which is advantageous in the context of viral resistance .
- Antibacterial and Antifungal Properties : Investigations indicate potential antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases .
Antiviral Activity
Recent studies have highlighted the compound's potential as an HIV-1 replication inhibitor. In cell culture assays, it demonstrated non-toxic activity with significant dose-dependent inhibition against HIV-1 . This finding is particularly relevant given the ongoing need for novel antiviral agents that can circumvent existing drug resistance.
Anticancer Potential
The compound has been explored for its anticancer properties. Research indicates that derivatives of pyrazole compounds can induce apoptosis in cancer cells through various pathways. The specific interactions and efficacy of methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride in cancer models warrant further investigation .
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride is crucial for optimizing its biological activity. Modifications to the core structure and functional groups can significantly influence its potency and selectivity:
- Aminomethyl Group : This group enhances solubility and interaction with biological targets.
- Substituents on the Pyrazole Ring : Variations in substituents can alter binding affinity to enzymes or receptors involved in disease processes .
Study on HIV Inhibition
In a screening study involving multiple pyrazole derivatives, methyl 2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate hydrochloride was identified as having promising activity against HIV-1 replication. The study utilized HeLa P4 cells infected with HIV-1 and assessed both cytotoxicity and antiviral efficacy .
Anticancer Activity Evaluation
In vitro studies have indicated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. These effects are mediated through the activation of specific signaling pathways that lead to programmed cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
